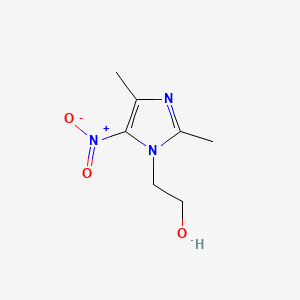
Hexahydroindolizin-6(5H)-one
Overview
Description
Hexahydroindolizin-6(5H)-one, also known as tetrahydro-β-carboline (THBC), is a bicyclic organic compound that has been extensively studied in recent years due to its biological and pharmacological properties. THBC is a versatile molecule that can be synthesized using various methods and has shown potential in the treatment of various diseases.
Mechanism of Action
The mechanism of action of THBC is not fully understood, but it is believed to act on various molecular targets. THBC has been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
THBC has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can protect against oxidative stress. THBC has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues. Additionally, THBC has been shown to have antitumor properties and can inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
THBC has several advantages for use in lab experiments. It is a versatile molecule that can be easily synthesized using various methods. THBC is also stable and can be stored for long periods without degradation. However, THBC has some limitations for use in lab experiments. It is a relatively complex molecule that can be difficult to synthesize in large quantities. Additionally, THBC has a low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on THBC. One area of research is the development of new synthesis methods for THBC that are more efficient and scalable. Another area of research is the identification of new molecular targets for THBC and the development of new THBC derivatives with improved activity. Additionally, THBC has shown potential in the treatment of various diseases, and future research will focus on the development of THBC-based therapeutics for these diseases.
Scientific Research Applications
THBC has been extensively studied for its biological and pharmacological properties. It has been shown to have a wide range of activities, including antitumor, antiviral, and anti-inflammatory effects. THBC has also been shown to have neuroprotective properties and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2,3,5,7,8,8a-hexahydro-1H-indolizin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-4-3-7-2-1-5-9(7)6-8/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLFWPKNLDXQIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(=O)CN2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50547596 | |
| Record name | Hexahydroindolizin-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexahydroindolizin-6(5H)-one | |
CAS RN |
104779-11-5 | |
| Record name | Hexahydroindolizin-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1,2-Dimethyl-1H-benzo[D]imidazol-6-YL)methanamine](/img/structure/B3345339.png)


![8-Phenyl-5,6-dihydroimidazo[1,2-a]pyridine](/img/structure/B3345370.png)

![[1-(Prop-2-yn-1-yl)-1H-pyrrol-3-yl]methanol](/img/structure/B3345378.png)

![Formamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B3345385.png)



